An In-Depth Technical Guide to 1,4-Dibromo-3,5-dichloro-2-methylbenzene (CAS 951884-87-0)
An In-Depth Technical Guide to 1,4-Dibromo-3,5-dichloro-2-methylbenzene (CAS 951884-87-0)
A Specialized Building Block for Advanced Chemical Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,4-Dibromo-3,5-dichloro-2-methylbenzene (CAS No. 951884-87-0), a polyhalogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. This document elucidates the compound's physicochemical properties, proposes a detailed, rational synthetic pathway, and offers an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, it explores the potential applications of this molecule, focusing on its utility as a scaffold for generating molecular diversity and introducing specific halogen bonding patterns in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar polyhalogenated aromatic compounds in their work.
Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
Polysubstituted benzene rings are fundamental components in a vast array of functional molecules, from pharmaceuticals to advanced materials. The specific nature, number, and arrangement of substituents on the aromatic core dictate the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity or material characteristics. 1,4-Dibromo-3,5-dichloro-2-methylbenzene is a prime example of a highly functionalized aromatic scaffold. Its dense halogenation pattern, featuring both bromine and chlorine atoms, combined with a methyl group, offers a unique combination of steric and electronic properties.
The presence of multiple, distinct halogen atoms (bromine and chlorine) opens avenues for regioselective functionalization through various cross-coupling reactions, where the differential reactivity of the C-Br and C-Cl bonds can be exploited. This makes the compound a valuable starting point for the synthesis of complex molecular architectures. In the context of drug discovery, the strategic placement of halogens is increasingly recognized for its ability to modulate pharmacokinetic properties and to engage in specific, non-covalent interactions such as halogen bonding, which can enhance binding affinity to biological targets.[1][2]
This guide will provide a detailed examination of this promising chemical entity, from its synthesis to its potential applications, to empower researchers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 951884-87-0 | [3] |
| Molecular Formula | C₇H₄Br₂Cl₂ | [4] |
| Molecular Weight | 318.83 g/mol | [4] |
| IUPAC Name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | [4] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | General knowledge of similar compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage temperature: 2-8°C. | [5] |
Synthesis of 1,4-Dibromo-3,5-dichloro-2-methylbenzene: A Retrosynthetic Approach
Caption: Retrosynthetic analysis of 1,4-Dibromo-3,5-dichloro-2-methylbenzene.
Based on this analysis, a forward synthesis can be proposed, starting from the readily available 2,6-dichloro-4-methylaniline.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 1,4-Dibromo-3,5-dichloro-2-methylbenzene.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dibromo-4,6-dichloro-3-methylaniline
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 2,6-dichloro-4-methylaniline (1 equivalent) in a suitable solvent such as chloroform or acetic acid.[6]
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Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.
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Bromination: Slowly add a solution of bromine (2 equivalents) in the same solvent from the dropping funnel. The addition should be done at room temperature, and the reaction mixture should be protected from light.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of 1,4-Dibromo-3,5-dichloro-2-methylbenzene via Sandmeyer Reaction
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Diazotization: To a suspension of 2,5-dibromo-4,6-dichloro-3-methylaniline (1 equivalent) in an aqueous solution of sulfuric acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.[7][8] Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.[9][10] Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
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Reaction Completion and Isolation: After the addition is complete, warm the reaction mixture to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane or diethyl ether.
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Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product, 1,4-dibromo-3,5-dichloro-2-methylbenzene.
Reactivity and Potential for Functionalization
The reactivity of 1,4-Dibromo-3,5-dichloro-2-methylbenzene is dominated by the presence of the four halogen substituents on the aromatic ring. The carbon-bromine bonds are generally more reactive than the carbon-chlorine bonds in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for selective functionalization at the 1- and 4-positions.
Furthermore, the methyl group can undergo free-radical halogenation at the benzylic position under appropriate conditions (e.g., N-bromosuccinimide and a radical initiator), providing another handle for further synthetic transformations.
The electron-withdrawing nature of the halogen substituents deactivates the ring towards electrophilic aromatic substitution.[11][12] However, under forcing conditions, further substitution might be possible, and the directing effects of the existing substituents would need to be carefully considered.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two singlets.
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Aromatic Proton (1H): Due to the high degree of substitution, there is only one proton on the aromatic ring. Its chemical shift will be influenced by the deshielding effects of the adjacent halogen atoms. A predicted chemical shift in the range of 7.5-7.8 ppm is reasonable.
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Methyl Protons (3H): The methyl group protons will appear as a singlet. The electron-withdrawing nature of the ortho- and para- halogen substituents will cause a downfield shift compared to toluene. A predicted chemical shift in the range of 2.4-2.6 ppm is expected.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's symmetry, 7 distinct carbon signals are expected.
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Aromatic Carbons:
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Carbons attached to Bromine (C1, C4): These carbons will be significantly deshielded and are expected to resonate in the range of 120-130 ppm .
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Carbons attached to Chlorine (C3, C5): These carbons will also be deshielded, with chemical shifts typically in the range of 130-140 ppm .
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Carbon attached to the Methyl Group (C2): This carbon will be influenced by the attached methyl group and the adjacent halogens, with a predicted chemical shift around 135-145 ppm .
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Carbon attached to Hydrogen (C6): This carbon will likely resonate in the range of 130-135 ppm .
-
-
Methyl Carbon: The methyl carbon will appear in the aliphatic region, with a predicted chemical shift in the range of 20-25 ppm .
Mass Spectrometry
The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion due to the presence of two bromine atoms and two chlorine atoms.
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Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peak in this cluster will correspond to the ion containing the most abundant isotopes.
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Fragmentation Pattern: Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom (Br radical or Cl radical) and the loss of a methyl group. The fragmentation of the benzene ring itself can also lead to smaller charged fragments.[13] A prominent fragment would be the loss of a bromine atom, resulting in a [M-Br]⁺ ion cluster.
Applications in Drug Discovery and Medicinal Chemistry
While there are no specific drugs currently on the market that contain the 1,4-dibromo-3,5-dichloro-2-methylbenzene scaffold, its potential as a building block in drug discovery is significant for several reasons:
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Scaffold for Combinatorial Chemistry: The differential reactivity of the C-Br and C-Cl bonds allows for the sequential and regioselective introduction of various substituents. This makes it an excellent starting material for the creation of libraries of diverse compounds for high-throughput screening.
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Halogen Bonding: The presence of multiple halogens provides opportunities for the formation of halogen bonds with biological targets such as proteins.[1][3] Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to an electron-rich atom (e.g., oxygen or nitrogen in a protein backbone or side chain).[3] The ability to form these specific interactions can lead to enhanced binding affinity and selectivity of a drug candidate. The dense halogenation of this molecule presents a unique platform for exploring and optimizing such interactions.
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Modulation of Physicochemical Properties: The introduction of halogens into a molecule can significantly impact its lipophilicity, metabolic stability, and membrane permeability. The use of building blocks like 1,4-dibromo-3,5-dichloro-2-methylbenzene allows medicinal chemists to systematically tune these properties to optimize the pharmacokinetic profile of a drug candidate.
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Fragment-Based Drug Discovery (FBDD): This compound can be considered a "heavy" fragment in the context of FBDD. The use of halogen-enriched fragment libraries is a growing strategy to identify novel binding interactions, particularly those involving halogen bonds.[14]
Safety and Handling
Polyhalogenated aromatic compounds should be handled with care. While a specific safety data sheet (SDS) for this compound is not widely available, it should be treated as a potentially hazardous substance.
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General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: The toxicity of this compound has not been fully evaluated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.
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Environmental Hazards: Polyhalogenated compounds can be persistent in the environment. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1,4-Dibromo-3,5-dichloro-2-methylbenzene represents a highly functionalized and versatile building block for advanced organic synthesis. Its unique substitution pattern offers significant opportunities for the regioselective synthesis of complex molecules. While its direct applications are still emerging, its potential utility in drug discovery, particularly in the context of leveraging halogen bonding and as a scaffold for combinatorial libraries, is substantial. This technical guide provides a foundational understanding of its properties, a rational approach to its synthesis, and an insight into its potential applications, serving as a valuable resource for researchers at the forefront of chemical innovation.
References
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